1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester
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Overview
Description
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester is a heterocyclic organic compound It features a fused ring system combining a pyrrole and a pyridine ring, with a carboxylic acid ester functional group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester in biological systems often involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, ethyl ester
- 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester
- 1H-Pyrrolo[3,2-c]pyridine-5-carboxylic acid, ethyl ester
Comparison: 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted drug design and synthesis.
Properties
CAS No. |
107384-68-9 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.202 |
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8-7(6-12-9)3-4-11-8/h3-6,11H,2H2,1H3 |
InChI Key |
GZKSTBQOUAUZTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=C2C=CNC2=C1 |
Origin of Product |
United States |
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